molecular formula C20H16O5 B12378222 Salvileucalin A

Salvileucalin A

Cat. No.: B12378222
M. Wt: 336.3 g/mol
InChI Key: RZECTVIURYBYDH-XLIONFOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salvileucalin A is a neo-clerodane related diterpenoid that can be isolated from the aerial parts of Salvia leucantha . This compound has garnered attention due to its unique structure and potential biological activities.

Scientific Research Applications

Salvileucalin A has been studied for its potential biological activities. It has shown cytotoxicity against A549 and HT-29 cells . Additionally, it has been investigated for its antimicrobial, antiprotozoal, antioxidant, phytotoxic, and insecticide effects . These properties make this compound a valuable compound for research in chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of salvileucalin A involves its conversion to salvileucalin B via oxidation and an enzymatic intramolecular Diels-Alder reaction . The molecular targets and pathways involved in its biological activities are still under investigation, but its unique structure suggests potential interactions with various cellular targets.

Comparison with Similar Compounds

Salvileucalin A is structurally related to other neo-clerodane diterpenoids such as salvileucalin B, salvileucalin C, and salvileucalin D . These compounds share a similar core structure but differ in their specific functional groups and biological activities. This compound is unique due to its specific arrangement of functional groups and its potential for various biological activities.

Properties

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

(3'S,4R)-3'-(furan-3-yl)-4'-methylidenespiro[3,5-dihydro-2-benzofuran-4,5'-6,7-dihydro-3H-2-benzofuran]-1,1'-dione

InChI

InChI=1S/C20H16O5/c1-11-16-14(19(22)25-17(16)12-5-8-23-9-12)4-7-20(11)6-2-3-13-15(20)10-24-18(13)21/h2-3,5,8-9,17H,1,4,6-7,10H2/t17-,20+/m1/s1

InChI Key

RZECTVIURYBYDH-XLIONFOSSA-N

Isomeric SMILES

C=C1C2=C(CC[C@@]13CC=CC4=C3COC4=O)C(=O)O[C@@H]2C5=COC=C5

Canonical SMILES

C=C1C2=C(CCC13CC=CC4=C3COC4=O)C(=O)OC2C5=COC=C5

Origin of Product

United States

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